3-(2-BROMOPHENOXY)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Description
This compound is a synthetic chromen-4-one derivative characterized by a bromophenoxy substituent at position 3, a hydroxyl group at position 7, and a piperidinylmethyl group at position 6. Chromen-4-one derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties.
Properties
IUPAC Name |
3-(2-bromophenoxy)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrF3NO4/c23-15-6-2-3-7-17(15)30-20-18(29)13-8-9-16(28)14(12-27-10-4-1-5-11-27)19(13)31-21(20)22(24,25)26/h2-3,6-9,28H,1,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGKNWLJICASHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4Br)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-bromophenoxy)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a derivative of the chromen-4-one class, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by recent research findings.
Chemical Structure and Properties
The structure of the compound features a chromen-4-one core with several functional groups that enhance its biological activity:
- Bromophenoxy Group: Enhances lipophilicity and potential interactions with biological targets.
- Hydroxyl Group: Contributes to antioxidant properties.
- Piperidine Substituent: May influence receptor binding and biological activity.
- Trifluoromethyl Group: Increases metabolic stability and lipophilicity.
Anti-inflammatory Activity
Research indicates that chromen derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to our target compound inhibited nitric oxide (NO) production in RAW264.7 macrophages, suggesting potential for treating inflammatory diseases. Specifically, one compound in this series suppressed pro-inflammatory cytokines through inhibition of the TLR4/MAPK signaling pathways, showing promise in drug development against inflammation .
Anticancer Activity
Chromone derivatives have been investigated for their anticancer potential. Studies have shown that various chromen-4-one compounds induce apoptosis in cancer cell lines, including leukemia and breast cancer cells. For instance, compounds with structural similarities to our target exhibited cytotoxic effects with IC50 values less than 10 µM against multiple cancer cell lines . The presence of specific substituents on the chromen core has been linked to enhanced anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The bromophenoxy group may enhance the compound's interaction with microbial targets.
Structure-Activity Relationship (SAR)
The biological activity of chromen derivatives is highly dependent on their structural features. A comparative analysis of various derivatives revealed that:
- The presence of hydroxyl groups at specific positions enhances antioxidant and anti-inflammatory activities.
- Substituents like piperidine improve receptor affinity and selectivity.
- Trifluoromethyl groups contribute to increased lipophilicity and metabolic stability .
Case Studies
- Inflammation Model: In vivo studies using animal models demonstrated that a related compound significantly decreased serum levels of IL-6 and TNF-α, markers of inflammation. This highlights the therapeutic potential of chromen derivatives in controlling inflammatory responses .
- Cancer Cell Lines: A series of chromen derivatives were tested against various cancer cell lines, showing IC50 values ranging from 0.4 µM to 10 µM depending on the structural modifications. These studies emphasize the importance of functional groups in enhancing cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural differences and their hypothesized impacts:
Key Observations :
- Bromine vs.
- Piperidine Modifications : The unsubstituted piperidinylmethyl group in the target compound may offer greater conformational flexibility than the 4-methylpiperidine analog, which could influence receptor binding kinetics .
Q & A
Basic: What experimental methods are recommended for determining the molecular structure of this compound?
Answer:
The molecular structure can be elucidated via single-crystal X-ray diffraction . Key steps include:
- Crystallization : Optimize solvent systems (e.g., methanol/water mixtures) to grow high-quality single crystals.
- Data Collection : Use a high-resolution detector (e.g., CCD or photon-counting) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Apply direct methods (e.g., SHELXT) for phase determination .
- Refinement : Use SHELXL to refine atomic positions, thermal parameters, and hydrogen bonding. Apply restraints for disordered regions (e.g., the piperidinyl group) .
- Validation : Confirm via R-factors (R1 < 0.05) and residual electron density maps (< 0.5 eÅ⁻³).
Advanced: How can computational methods like DFT address discrepancies in experimental spectroscopic data?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can reconcile contradictions between experimental and theoretical
- Electronic Properties : Calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential maps to predict reactivity .
- Spectroscopic Predictions : Simulate IR, NMR, and UV-Vis spectra using implicit solvent models (e.g., PCM for methanol). Compare with experimental data to identify tautomers or conformers .
- Error Analysis : Adjust basis sets (e.g., def2-TZVP) or include dispersion corrections (e.g., D3BJ) to improve accuracy. Validate using correlation-energy formulas (e.g., Colle-Salvetti) .
Basic: What chromatographic techniques are optimal for purifying this compound?
Answer:
Reverse-phase HPLC is recommended for purification:
- Column : C18 stationary phase (5 µm particle size, 250 mm length).
- Mobile Phase : Methanol and buffer (e.g., 65:35 methanol/sodium acetate + 1-octanesulfonate, pH 4.6) .
- Detection : UV monitoring at 254 nm (aromatic π→π* transitions).
- Validation : Confirm purity via <sup>1</sup>H NMR (sharp singlet for hydroxyl protons) and LC-MS (m/z matching molecular ion).
Advanced: How should researchers design experiments to assess the compound’s stability under varying conditions?
Answer:
Use accelerated stability studies with controlled variables:
- Conditions : Expose to elevated temperature (40–60°C), humidity (75% RH), and UV light.
- Analytical Tools : Monitor degradation via HPLC (retention time shifts) and LC-MS (identification of byproducts) .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf life at standard conditions.
- Controls : Include inert atmosphere (N2) and antioxidant additives (e.g., BHT) to isolate degradation pathways .
Basic: What safety protocols are critical when synthesizing or handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of bromophenoxy or trifluoromethyl vapors.
- Storage : Keep in amber glass vials at –20°C under inert gas (argon) to prevent hydrolysis .
- Waste Disposal : Neutralize acidic/basic residues before disposing as hazardous waste.
Advanced: How can researchers resolve inconsistencies in biological activity data across studies?
Answer:
- Experimental Replicates : Perform triplicate assays (e.g., enzyme inhibition) with internal controls.
- Sample Characterization : Ensure batch-to-batch consistency via <sup>19</sup>F NMR (for trifluoromethyl group) and elemental analysis .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance. Use multivariate analysis (e.g., PCA) if multiple variables (pH, temperature) are involved .
- Meta-Analysis : Cross-reference with structurally analogous chromenones (e.g., 7-hydroxy-4-methyl derivatives) to identify structure-activity trends .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to resolve hydroxyl (δ 10–12 ppm) and piperidinyl protons (δ 1.5–2.5 ppm).
- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., [M+H]<sup>+</sup> at m/z 500.05).
Advanced: What strategies mitigate limitations in experimental design for high-throughput studies?
Answer:
- Sample Diversity : Expand pollutant variability (e.g., include more organic/inorganic mixtures) to mimic real-world conditions .
- Automation : Use robotic liquid handlers for consistent sample preparation.
- Data Augmentation : Apply machine learning (e.g., CNNs) to predict outcomes from limited datasets .
- Stabilization : Cool samples continuously (4°C) to reduce organic degradation during prolonged assays .
Table 1: Comparison of Analytical Techniques for Structural Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
